molecular formula C14H13N5OS B2938333 N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251622-61-3

N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2938333
CAS No.: 1251622-61-3
M. Wt: 299.35
InChI Key: UZZCQMKYGWRUEC-UHFFFAOYSA-N
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Description

N-Benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based heterocyclic compound featuring a thiazole substituent at the 1-position of the triazole ring and a benzyl group attached to the carboxamide moiety. The thiazole and triazole moieties are known to enhance bioactivity by facilitating interactions with biological targets such as enzymes and receptors . The compound’s synthesis likely employs click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as evidenced by analogous methodologies in related triazole derivatives .

Properties

IUPAC Name

N-benzyl-5-methyl-1-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-10-12(17-18-19(10)14-15-7-8-21-14)13(20)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZCQMKYGWRUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=NC=CS2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones. The triazole ring is then formed through a [3+2] cycloaddition reaction, often using azides and alkynes. Finally, the benzyl group and carboxamide moiety are introduced through subsequent reactions involving benzyl halides and carboxylic acid derivatives.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole and benzyl groups can be oxidized to form corresponding sulfoxides and benzoic acids.

  • Reduction: Reduction reactions can be performed on the carboxamide group to yield amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides, benzoic acids.

  • Reduction: Amines.

  • Substitution: Various triazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its triazole and thiazole rings make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, the compound is being explored for its therapeutic potential. Its derivatives may be used to develop new drugs for treating various diseases, including infections and cancer.

Industry: In industry, the compound can be used as a chemical intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The thiazole and benzyl groups may enhance the compound's binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Modifications

The compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide family, where structural variations in the aryl and carboxamide substituents significantly influence bioactivity. Key analogues include:

Key Findings and Structure-Activity Relationships (SAR)

Substituent Effects on Anticancer Activity :

  • The thiazole ring in the target compound may enhance binding to kinase domains (e.g., c-Met), similar to derivatives with benzothiazole or trifluoromethyl groups .
  • Electron-withdrawing groups (e.g., trifluoromethyl, nitro) at the 5-position of the triazole correlate with increased cytotoxicity. For example, the trifluoromethyl-substituted analogue showed 68.09% growth inhibition in lung cancer cells .
  • Carboxamide substituents : Benzyl groups improve lipophilicity and membrane permeability, while polar groups (e.g., hydroxy-phenylpropan-2-yl) may enhance solubility but reduce potency .

Antimicrobial Potential: Triazole-thiazole hybrids, such as those described in , exhibit robust activity against bacterial SOS response pathways. The target compound’s thiazole moiety could similarly disrupt bacterial DNA repair mechanisms .

Synthetic Accessibility: Derivatives with benzyl or aryl groups are typically synthesized via CuAAC, achieving yields of 85–95% . In contrast, amino-substituted triazoles require additional functionalization steps, reducing overall efficiency .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Thiazole-containing derivatives generally exhibit moderate aqueous solubility, which can be optimized via formulation or prodrug strategies .

Biological Activity

N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis of this compound

The compound was synthesized through a series of chemical reactions involving thiazole and triazole moieties. The general method includes:

  • Formation of Triazole Ring : The initial step involves the formation of the triazole ring by reacting benzyl and methyl derivatives with appropriate hydrazones.
  • Carboxamide Formation : Subsequent reactions lead to the introduction of the carboxamide functional group, enhancing the compound's biological activity.

The synthesis typically yields a product with a melting point in the range of 178–181 °C, indicating its stability and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). It exhibited significant antiproliferative activity with IC50 values ranging from 1.95 to 4.24 µM, which is comparable or superior to standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-71.95Doxorubicin5.0
HCT1162.65-Fluorouracil6.0
HepG21.4Pemetrexed7.26

The mechanism underlying the anticancer activity is primarily attributed to the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. The compound's ability to inhibit TS was demonstrated through molecular docking studies, which revealed strong binding affinity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

  • Bacterial Inhibition : The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of several triazole derivatives including this compound. These derivatives were assessed for their cytotoxicity using the MTT assay across multiple cancer cell lines . The results indicated that compounds with structural similarities exhibited enhanced cytotoxic effects.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for N-benzyl-5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, analogous triazole-thiazole derivatives are synthesized by reacting substituted thiazole-2-amines with chloroacetyl chloride intermediates under basic conditions (e.g., triethylamine in dioxane), followed by cyclization . Key characterization steps include:

  • 1H/13C NMR to confirm regioselectivity and substituent positions.
  • HRMS for molecular weight validation.
  • HPLC (>95% purity thresholds) to ensure compound integrity .
  • X-ray crystallography (using SHELXL ) for structural elucidation, though no direct data exists for this compound.

Basic: What in vitro biological activities have been reported for this compound?

Methodological Answer:
Triazole-thiazole hybrids demonstrate antiproliferative activity against cancer cell lines. For example:

Cell Line Cancer Type Inhibition (%) Reference
NCI-H522Lung~40%
LOX IMVIMelanoma44.78–62.25%

Assays follow standardized protocols:

  • Sulforhodamine B (SRB) assays for cell viability.
  • Dose-response curves (1–100 µM) to calculate IC50 values.
  • Comparative analysis against positive controls (e.g., doxorubicin) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:
SAR studies focus on:

  • Thiazole substituents : Bulky groups (e.g., benzyl) enhance lipid membrane penetration .
  • Triazole position : 1,4-disubstitution improves metabolic stability versus 1,5-regioisomers.
  • Carboxamide linker : Replacing with sulfonamide reduces potency in analogous compounds .
    Experimental Design :
  • Synthesize derivatives with systematic substituent variations (e.g., halogens, methyl, methoxy).
  • Test against a panel of cell lines to identify pharmacophore requirements.
  • Use docking studies (e.g., AutoDock Vina) to predict binding to targets like β-catenin in Wnt signaling .

Advanced: How can contradictory data in biological assays be resolved?

Methodological Answer:
Discrepancies in inhibition percentages may arise from:

  • Assay conditions : Varying serum concentrations or incubation times affect compound stability.
  • Cell line heterogeneity : Genetic drift in subcultures (e.g., A549/ATCC vs. commercial clones).
    Resolution Strategies :
  • Standardize protocols : Use CLIA-certified cell lines and replicate assays ≥3 times.
  • Metabolic profiling : LC-MS to identify degradation products under assay conditions.
  • Orthogonal assays : Combine SRB with Annexin V/PI staining to confirm apoptosis .

Advanced: What computational approaches are used to study its mechanism of action?

Methodological Answer:

  • Molecular docking : Predict interactions with oncogenic targets (e.g., COX-2, β-catenin) using PDB structures (e.g., 5KOV for β-catenin).
  • MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR modeling : Use CoMFA/CoMSIA to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

Basic: What analytical techniques validate compound purity and stability?

Methodological Answer:

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water gradient) to detect impurities (<0.5%).
  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., >250°C indicates solid-state stability).
  • 1H NMR in DMSO-d6 : Monitor peak splitting over 72 hours to detect hydrolysis .

Advanced: How is crystallographic data processed for structural confirmation?

Methodological Answer:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Structure solution : SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : SHELXL with anisotropic displacement parameters for non-H atoms.
  • Validation : Check R1/wR2 (<5%), and PLATON for symmetry checks .

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